molecular formula C7H14O4S B3152389 3-(2-Methylpropanesulfonyl)propanoic acid CAS No. 73547-13-4

3-(2-Methylpropanesulfonyl)propanoic acid

Cat. No. B3152389
CAS RN: 73547-13-4
M. Wt: 194.25 g/mol
InChI Key: XJLPWYIJJYRDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropanesulfonyl)propanoic acid is a chemical compound with the molecular formula C7H14O4S . It has a molecular weight of 194.25 g/mol . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-(2-Methylpropanesulfonyl)propanoic acid consists of a three-carbon backbone with a sulfonyl group attached to the second carbon and a carboxylic acid group attached to the third carbon .

Scientific Research Applications

  • Bioavailability Studies :

    • Duncan et al. (1992) investigated the oral bioavailability of 2-Amino-3-(methylamino)propanoic acid in primates, which is structurally similar to 3-(2-Methylpropanesulfonyl)propanoic acid, and found that a significant portion of the administered compound was absorbed into the systemic circulation. This study could provide insights into the bioavailability of related compounds such as 3-(2-Methylpropanesulfonyl)propanoic acid (Duncan et al., 1992).
  • Effects on Animal Behavior :

    • Michael et al. (1977) studied the behavioral effects of a mixture of aliphatic acids, including propanoic and methylpropanoic acids, on rhesus monkeys. This research indicates that such compounds can significantly influence animal behavior (Michael et al., 1977).
  • Anti-Inflammatory Activity :

    • Savić et al. (2011) synthesized and evaluated the anti-inflammatory activity of β-hydroxy-β-aryl propanoic acids. Although the specific compound 3-(2-Methylpropanesulfonyl)propanoic acid was not tested, this study on structurally related compounds might provide a basis for understanding the potential anti-inflammatory properties of similar compounds (Savić et al., 2011).
  • Metabolite Identification :

    • Banijamali et al. (1999) identified the metabolites of propargyl alcohol, which shares similarities with 3-(2-Methylpropanesulfonyl)propanoic acid, providing insights into the metabolism of such compounds in biological systems (Banijamali et al., 1999).

Safety and Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, mist, vapors, and to use personal protective equipment .

Relevant Papers

A comprehensive review on the biological activities of oxazole derivatives discusses the pharmacological interventions of oxazole derivatives, including propanoic acid derivatives . This paper could provide valuable insights into the potential applications of 3-(2-Methylpropanesulfonyl)propanoic acid in medicinal chemistry.

properties

IUPAC Name

3-(2-methylpropylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-6(2)5-12(10,11)4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLPWYIJJYRDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropanesulfonyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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